Lorlatinib - 1454846-35-5

Lorlatinib

Catalog Number: EVT-253002
CAS Number: 1454846-35-5
Molecular Formula: C₂₁H₁₉FN₆O₂
Molecular Weight: 406.41
The product is for non-human research only. Not for therapeutic or veterinary use.
Price:

Product Introduction

Description

Lorlatinib is a macrocyclic molecule classified as a third-generation anaplastic lymphoma kinase (ALK) and ROS proto-oncogene 1, receptor tyrosine kinase (ROS1) inhibitor. [, , , , , ] It plays a crucial role in cancer research, particularly in the development of targeted therapies for ALK- and ROS1-positive non-small cell lung cancer (NSCLC). [, , , , , , , , , , ] Lorlatinib's potent and selective inhibition of ALK and ROS1 makes it a valuable tool for investigating the biological roles of these kinases in both normal and disease states. [, , , , , , ]

Molecular Structure Analysis

Lorlatinib's molecular structure is characterized by a macrocyclic ring system incorporating key pharmacophores responsible for binding to ALK and ROS1 kinases. [, , , , ] Specific structural features, such as the macrocyclic scaffold and strategically positioned functional groups, contribute to lorlatinib's high affinity and selectivity for these target kinases. [, , , , ]

Mechanism of Action

Lorlatinib exerts its therapeutic effects by binding to and inhibiting the kinase activity of ALK and ROS1. [, , , , , , ] It acts as an ATP-competitive inhibitor, preventing ATP binding and subsequent phosphorylation of downstream substrates involved in cell signaling pathways that drive tumor growth and progression. [, , , , , , ] Lorlatinib is particularly effective against a broad spectrum of ALK and ROS1 mutations that confer resistance to earlier generations of ALK and ROS1 inhibitors. [, , , , , , ]

Applications

Lorlatinib has demonstrated significant clinical efficacy in treating patients with ALK- and ROS1-positive NSCLC, including those with brain metastases and those who have developed resistance to previous ALK and ROS1 inhibitors. [, , , , , , , , , , ] Preclinical studies have also shown that lorlatinib exhibits activity against a range of other ALK-driven cancers, including anaplastic large cell lymphoma (ALCL) and neuroblastoma. [, , , , ]

Real-world Examples:

  • CROWN trial: A phase III clinical trial demonstrated that lorlatinib significantly improved progression-free survival and overall response rates compared to crizotinib in patients with previously untreated ALK-positive advanced NSCLC. [, , , , , ]
  • PFROST trial: A prospective trial investigated the efficacy of lorlatinib in ROS1-positive NSCLC patients who had progressed on crizotinib. The trial confirmed the activity of lorlatinib in this patient population, but also highlighted the potential for resistance mediated by secondary ROS1 mutations. []
  • NANT Consortium Study: A phase I trial evaluated lorlatinib in combination with topotecan and cyclophosphamide in children with refractory or relapsed ALK-driven neuroblastoma. Results showed encouraging anti-tumor activity and acceptable tolerability, supporting the potential for lorlatinib in the upfront treatment of high-risk neuroblastoma. []
Future Directions
  • Understanding resistance mechanisms: Despite its efficacy, resistance to lorlatinib inevitably develops. Further research is needed to fully elucidate the diverse mechanisms underlying lorlatinib resistance, including both ALK/ROS1-dependent and independent mechanisms. [, , , , , , , ] This will help guide the development of novel therapeutic strategies to overcome resistance and improve patient outcomes.
  • Developing combination therapies: Combining lorlatinib with other targeted therapies or chemotherapeutic agents could potentially enhance its efficacy and delay the emergence of resistance. [, , , ] Preclinical studies are ongoing to evaluate promising combination strategies, such as combining lorlatinib with EGFR inhibitors, SRC inhibitors, or MDM2 inhibitors. [, , ]
  • Expanding clinical applications: Given its potent activity against ALK-driven cancers, lorlatinib is being investigated in other ALK-positive malignancies beyond NSCLC, such as ALCL and neuroblastoma. [, , , , , ] Further clinical trials are warranted to assess its efficacy and safety in these broader patient populations.
  • Optimizing treatment strategies: Research into the optimal dosing schedule, duration of treatment, and management of adverse effects associated with lorlatinib will be crucial for maximizing its therapeutic benefit and minimizing potential toxicities. [, , , ]

Properties

CAS Number

1454846-35-5

Product Name

Lorlatinib

IUPAC Name

(16R)-19-amino-13-fluoro-4,8,16-trimethyl-9-oxo-17-oxa-4,5,8,20-tetrazatetracyclo[16.3.1.02,6.010,15]docosa-1(22),2,5,10(15),11,13,18,20-octaene-3-carbonitrile

Molecular Formula

C₂₁H₁₉FN₆O₂

Molecular Weight

406.41

InChI

InChI=1S/C21H19FN6O2/c1-11-15-7-13(22)4-5-14(15)21(29)27(2)10-16-19(17(8-23)28(3)26-16)12-6-18(30-11)20(24)25-9-12/h4-7,9,11H,10H2,1-3H3,(H2,24,25)/t11-/m1/s1

InChI Key

IIXWYSCJSQVBQM-LLVKDONJSA-N

SMILES

CC1C2=C(C=CC(=C2)F)C(=O)N(CC3=NN(C(=C3C4=CC(=C(N=C4)N)O1)C#N)C)C

Synonyms

(10R).7-Amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H.8,4-(metheno)pyrazolo[4,3.h][2,5,11]-benzoxadiazacyclotetradecine-3-carbonitrile acetate

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.